![molecular formula C19H19N5O B2684759 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320683-98-3](/img/structure/B2684759.png)
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
描述
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a unique combination of an imidazole ring, an 8-azabicyclo[321]octane scaffold, and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically synthesized through enantioselective methods that ensure the correct stereochemistry . The imidazole ring can be introduced via cyclization reactions involving amido-nitriles . The final step involves the coupling of the imidazole and 8-azabicyclo[3.2.1]octane intermediates with a quinoxaline derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
化学反应分析
Nucleophilic Acyl Substitution at the Carbonyl Group
The central carbonyl group in the molecule serves as a reactive site for nucleophilic attack. Studies show that the quinoxaline-linked carbonyl can undergo substitution with amines, alcohols, or thiols under mild conditions.
The reaction with amines proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, followed by (2) elimination of the leaving group (imidazole-bicyclo fragment). Steric hindrance from the bicyclic system slightly reduces reactivity compared to simpler acylated quinoxalines.
Cycloaddition Reactions Involving the Imidazole Moiety
The 1H-imidazol-1-yl group participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems. For example:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction with propargyl alcohol under Cu(I) catalysis yields triazole-linked derivatives (75% yield) . This modification enhances solubility in polar solvents . -
Reactivity with nitrile oxides:
Forms isoxazoline derivatives under mild conditions (DMF, 50°C, 12 h), though yields are moderate (55%) due to competing side reactions .
Reduction of the Quinoxaline Core
The quinoxaline ring can be selectively reduced using NaBH<sub>4</sub>/NiCl<sub>2</sub> to produce tetrahydroquinoxaline derivatives, preserving the bicyclic imidazole moiety :
Oxidation of the Bicyclic Amine
The 8-azabicyclo[3.2.1]octane nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form an N-oxide, which enhances hydrogen-bonding capacity (90% yield) .
Metal-Complexation Behavior
The imidazole nitrogen and quinoxaline π-system enable coordination with transition metals:
Metal Salt | Conditions | Complex Structure | Application |
---|---|---|---|
Cu(II) | Methanol, 25°C, 2 h | Square-planar coordination | Catalytic oxidation |
Pd(II) | DMF, 80°C, 6 h | Chelated Pd complex | Cross-coupling catalysis |
These complexes show promise in catalytic C–N bond-forming reactions, though steric bulk from the bicyclic system limits substrate scope.
Ring-Opening Reactions of the Bicyclic Framework
Under acidic conditions (HCl, 100°C), the 8-azabicyclo[3.2.1]octane ring undergoes cleavage to form a linear diamine intermediate, which can further react with carbonyl compounds :
Condensation Reactions at the Quinoxaline Nitrogen
The quinoxaline N-atoms participate in Schiff base formation with aldehydes. For instance, reaction with benzaldehyde in ethanol produces a bis-imine derivative (65% yield) . This reactivity is exploited to create polymeric materials with tunable electronic properties .
Key Challenges and Limitations
-
Steric hindrance : The bicyclic structure impedes reactions requiring planar transition states (e.g., Diels-Alder).
-
Solubility : Limited solubility in non-polar solvents complicates reactions requiring hydrophobic environments .
-
Thermal stability : Decomposition occurs above 200°C, restricting high-temperature applications.
科学研究应用
Research indicates that compounds similar to 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline exhibit significant biological activities, including:
- Anti-cancer properties : Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial effects : Related imidazole derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infections.
- Neuroactive properties : The azabicyclo structure may contribute to interactions with neurotransmitter systems, indicating possible uses in neuropharmacology.
Synthetic Pathways
The synthesis of this compound typically involves several key reactions:
- Formation of the Bicyclic Structure : Utilizing starting materials that contain the azabicyclo framework.
- Introduction of the Imidazole Ring : Employing imidazole derivatives to form the desired ring structure.
- Quinoxaline Synthesis : Utilizing quinoxaline precursors to complete the molecular architecture.
These synthetic routes allow for modifications to enhance biological activity and optimize therapeutic potential.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives, including those based on the azabicyclo scaffold. The results indicated that certain compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Research conducted on imidazole derivatives revealed their effectiveness against fungal pathogens, particularly Candida species. The study highlighted the potential for these compounds to serve as antifungal agents, with some derivatives showing significant inhibition zones in agar diffusion assays.
作用机制
The mechanism of action of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The 8-azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing the compound’s binding affinity. The quinoxaline moiety can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
相似化合物的比较
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold but differs in its functional groups.
3-(1H-imidazol-1-yl)propan-1-one oxime esters: These compounds contain the imidazole ring but have different substituents and overall structure.
Uniqueness
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of applications and interactions. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.
生物活性
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including an imidazole ring, an azabicyclo structure, and a quinoxaline moiety, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H19N5O |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone |
CAS Number | 2320683-98-3 |
The primary targets of this compound are Janus kinases (JAKs), specifically JAK1 and TYK2. The compound interacts with these targets by binding to their regulatory domains, inhibiting the IL-12 and IL-23 signaling pathways, which are crucial in inflammatory responses and immune regulation .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that quinoxaline derivatives possess notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, related quinoxaline compounds have demonstrated efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 mg/L . This suggests potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Effects
The inhibition of JAK1 and TYK2 by this compound leads to significant anti-inflammatory effects in preclinical models, including reductions in splenomegaly and body weight changes associated with inflammatory diseases. This positions the compound as a candidate for further development in treating autoimmune disorders.
3. Neuropharmacological Potential
The presence of the azabicyclo structure may confer neuroactive properties, making it a potential candidate for research into neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter transporters, indicating possible applications in neuropharmacology.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. The results indicated that specific derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new antibacterial agents .
Case Study 2: Inhibition of JAK Signaling
Another investigation focused on the inhibition of JAK signaling pathways by this compound in vitro and in vivo models. The findings demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
- Methodological Answer : The bicyclic scaffold can be synthesized via intramolecular cyclization reactions. For example, imidazole-containing precursors (e.g., 1-(2-isocyanophenyl)-1H-imidazole) can undergo photochemical cyclization using iridium catalysts under visible light. Alternatively, nucleophilic substitution reactions in a basic medium with halogenated intermediates (e.g., 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) may yield the bicyclic structure. Reaction optimization should focus on solvent polarity, catalyst loading, and light intensity to minimize side products .
Q. How can researchers validate the stereochemical integrity of the bicyclo[3.2.1]octane moiety?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive confirmation) and advanced NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximity of protons. Chiral HPLC or circular dichroism (CD) spectroscopy can assess enantiopurity if asymmetric synthesis is employed. Computational methods (DFT-based NMR shift predictions) may supplement experimental data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition. ¹H/¹³C NMR (with DEPT, HSQC, and HMBC) resolves substitution patterns and connectivity. IR spectroscopy identifies carbonyl and imidazole functional groups. Purity assessment requires HPLC with UV/Vis or MS detection, using C18 columns and gradient elution .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting imidazole-interacting systems (e.g., kinases, cytochrome P450 enzymes). Use fluorescence-based binding assays or enzymatic inhibition tests (e.g., ADP-Glo™ kinase assay). Include positive controls (e.g., known imidazole-containing inhibitors) and dose-response curves (IC₅₀ determination). Validate results with orthogonal methods like SPR or ITC .
Q. What safety protocols are essential when handling intermediates with reactive functional groups (e.g., isocyanides)?
- Methodological Answer : Conduct reactions in a fume hood with inert gas purging (N₂/Ar). Use personal protective equipment (PPE: gloves, goggles, lab coat) and avoid skin contact. Store isocyanides in airtight containers under inert atmosphere. Follow institutional Chemical Hygiene Plans, including spill response training and waste disposal guidelines .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and reduce impurities?
- Methodological Answer : Apply factorial designs (e.g., Box-Behnken or Central Composite) to evaluate critical parameters (temperature, catalyst concentration, solvent ratio). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs. Software tools (JMP, Design-Expert) streamline analysis .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-free vs. cell-based systems). Perform solubility and stability tests (e.g., DLS, LC-MS) to rule out aggregation or degradation artifacts. Use comparative analysis frameworks (e.g., Bland-Altman plots) to quantify inter-assay variability. Replicate studies with independent batches .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target crystal structures (PDB). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Combine DFT calculations (Gaussian) to map electronic properties .
Q. What methodologies elucidate the mechanism of photochemical cyclization in the synthesis?
- Methodological Answer : Conduct time-resolved UV/Vis spectroscopy to track intermediate formation. Use radical traps (TEMPO) or isotopic labeling (²H/¹³C) to identify key steps. Compare reaction rates under varying light wavelengths to confirm photocatalyst involvement. Computational TD-DFT can simulate excited-state pathways .
Q. How can researchers address formulation challenges for in vivo studies (e.g., poor aqueous solubility)?
- Methodological Answer : Develop nanoformulations (liposomes, micelles) using solvent evaporation or thin-film hydration. Characterize with dynamic light scattering (DLS) and TEM. Assess stability in physiological buffers (PBS, serum). For oral administration, consider cyclodextrin complexes or solid dispersions. Validate bioavailability via pharmacokinetic studies (LC-MS/MS plasma analysis) .
属性
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELBSIDJDANTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。